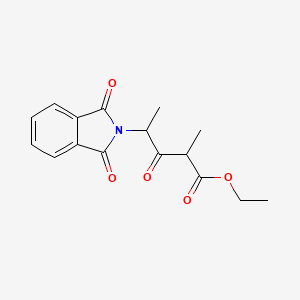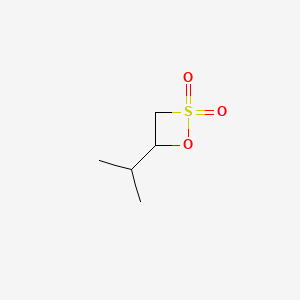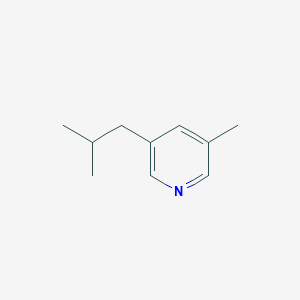![molecular formula C24H24N3O2.Cl<br>C24H24ClN3O2 B13806190 [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride CAS No. 70210-03-6](/img/structure/B13806190.png)
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is a chemical compound with the molecular formula C24H24ClN3O2 and a molecular weight of 421.919 g/mol . This compound is known for its anthraquinonic structure and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves the reaction of 4-amino-9,10-dihydro-9,10-dioxo-1-anthracene with benzyltrimethylammonium chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which have applications in dyes and pigments .
Applications De Recherche Scientifique
Chemistry
In chemistry, [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is used as a precursor for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used as a staining agent for nucleic acids and proteins. Its anthraquinonic structure allows it to bind to biological molecules, making it useful in various staining techniques .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles and printing .
Mécanisme D'action
The mechanism of action of [p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride involves its interaction with biological molecules such as nucleic acids and proteins. The compound binds to these molecules through hydrogen bonding and van der Waals forces, leading to changes in their structure and function . This interaction can affect various cellular processes, making the compound useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
- N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)benzamide
Uniqueness
[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride is unique due to its specific structure, which combines an anthraquinone moiety with a benzyltrimethylammonium group. This unique combination allows it to interact with a wide range of biological molecules, making it versatile in various applications.
Propriétés
Numéro CAS |
70210-03-6 |
|---|---|
Formule moléculaire |
C24H24N3O2.Cl C24H24ClN3O2 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
[4-[(4-amino-9,10-dioxoanthracen-1-yl)amino]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-27(2,3)14-15-8-10-16(11-9-15)26-20-13-12-19(25)21-22(20)24(29)18-7-5-4-6-17(18)23(21)28;/h4-13H,14H2,1-3H3,(H2-,25,26,28,29);1H |
Clé InChI |
YWQGBEZVKSQFGW-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
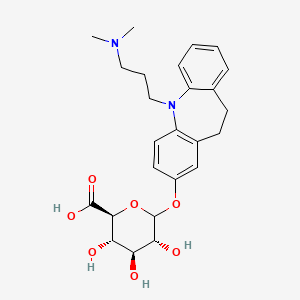
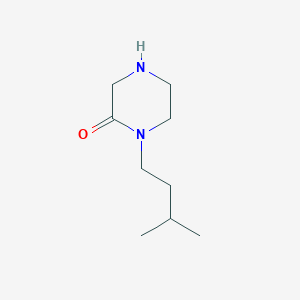

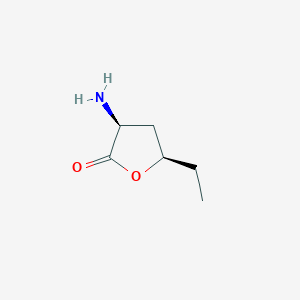

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

